1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
CAS No.:
Cat. No.: VC13544369
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol
* For research use only. Not for human or veterinary use.
![1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol -](/images/structure/VC13544369.png)
Specification
Molecular Formula | C15H22O5 |
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Molecular Weight | 282.33 g/mol |
IUPAC Name | 1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |
Standard InChI | InChI=1S/C15H22O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,13,15-16H,3,5,7-9H2,1-2H3 |
Standard InChI Key | SXEHBYBWBYGCJG-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C(CCC2OCCCO2)O |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C(CCC2OCCCO2)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol features a central propanol backbone () connecting two distinct moieties:
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A 2,5-dimethoxyphenyl group, where methoxy () substituents occupy the 2- and 5-positions on the aromatic ring.
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A 1,3-dioxane ring, a six-membered cyclic ether with oxygen atoms at the 1- and 3-positions.
The compound’s IUPAC name, 1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol, reflects this arrangement . Its stereochemistry remains unspecified in available literature, though the dioxane ring’s chair conformation and the propanol chain’s flexibility likely influence its reactivity and intermolecular interactions.
Comparative Structural Analysis
Table 1 contrasts key structural attributes of 1-(2,5-dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol with analogs:
The substitution pattern on the phenyl ring significantly alters electronic and steric properties. Methoxy groups, being electron-donating, enhance solubility in polar solvents compared to methyl groups.
Synthesis and Purification Strategies
Purification Techniques
Post-synthesis purification typically involves:
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Recrystallization: Selective solubility in solvents like ethanol or ethyl acetate.
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Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound.
Physicochemical Properties
Spectral and Thermal Characteristics
Though experimental data for the 2,5-dimethoxy variant are scarce, inferences from analogs include:
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IR Spectroscopy: Peaks corresponding to hydroxyl (), ether (), and aromatic C–H stretching ().
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NMR Spectroscopy:
Solubility and Stability
The compound’s solubility profile is hypothesized to favor polar aprotic solvents (e.g., DMSO, acetone) due to its methoxy and hydroxyl groups. Stability under ambient conditions is likely moderate, with degradation risks under strong acids/bases or prolonged UV exposure.
Future Research Directions
Empirical Validation
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In vitro assays: Screen for COX-1/COX-2 inhibition, antioxidant capacity, and cytotoxicity.
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ADMET profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using computational models or hepatocyte assays .
Structural Optimization
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Methoxy positioning: Compare 2,5- vs. 2,4-substitutions to optimize electronic effects.
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Dioxane ring modification: Replace oxygen with sulfur to enhance lipophilicity.
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